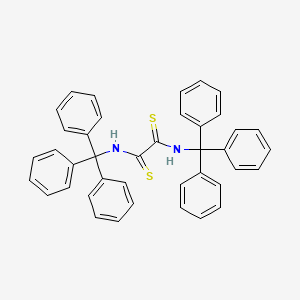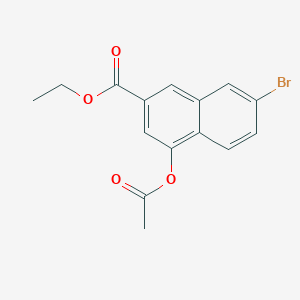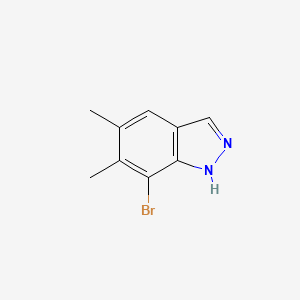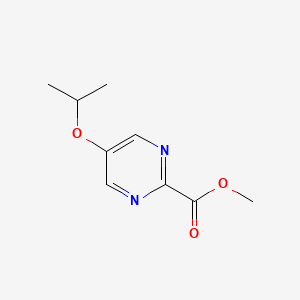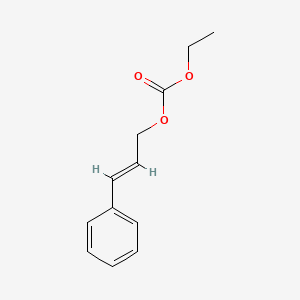
Cinnamyl ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnamyl ethyl carbonate: is an organic compound with the molecular formula C12H14O3 . It is an ester formed from cinnamyl alcohol and ethyl carbonate. This compound is known for its pleasant fragrance and is used in various applications, including perfumery and flavoring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Carbonylation of Cinnamyl Alcohol: Cinnamyl ethyl carbonate can be synthesized by the carbonylation of cinnamyl alcohol. This reaction typically involves the use of a catalyst and occurs under controlled temperature and pressure conditions.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Cinnamyl ethyl carbonate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound back to cinnamyl alcohol.
Substitution: This compound can participate in substitution reactions, where the ethyl carbonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Cinnamyl alcohol.
Substitution: Various substituted cinnamyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Fragrance Compounds: Cinnamyl ethyl carbonate is used as an intermediate in the synthesis of various fragrance compounds.
Biology:
Antimicrobial Activity: Derivatives of this compound have been studied for their antimicrobial properties against pathogenic fungi and bacteria.
Medicine:
Drug Development: The compound is explored for its potential use in drug formulations due to its bioactive properties.
Industry:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Cinnamyl Methyl Carbonate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl Cinnamate: An ester of cinnamic acid and ethanol, used in flavoring and fragrance.
Methyl Cinnamate: An ester of cinnamic acid and methanol, also used in flavoring and fragrance.
Uniqueness:
Fragrance Profile: Cinnamyl ethyl carbonate has a unique fragrance profile that distinguishes it from other cinnamyl esters.
Green Chemistry Applications: Its low toxicity and high biodegradability make it a preferred choice in green chemistry applications.
Propriétés
Numéro CAS |
86537-61-3 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
ethyl [(E)-3-phenylprop-2-enyl] carbonate |
InChI |
InChI=1S/C12H14O3/c1-2-14-12(13)15-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3/b9-6+ |
Clé InChI |
WYLLQLJZPWNHMA-RMKNXTFCSA-N |
SMILES isomérique |
CCOC(=O)OC/C=C/C1=CC=CC=C1 |
SMILES canonique |
CCOC(=O)OCC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


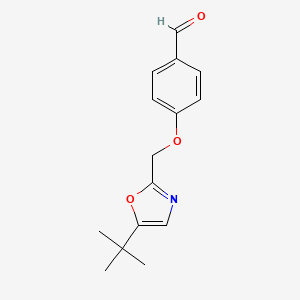
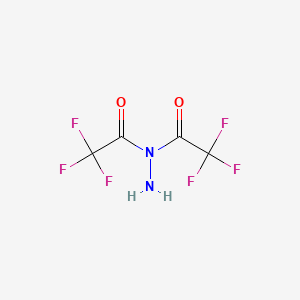
![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)

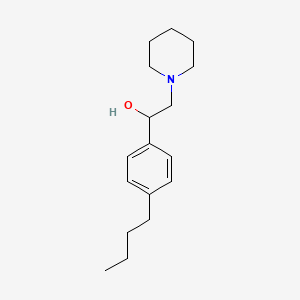
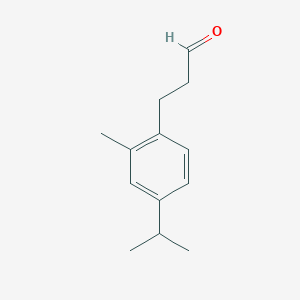
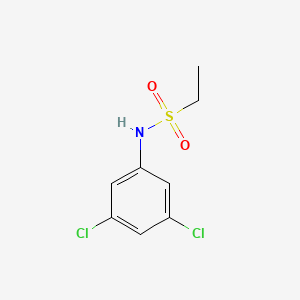
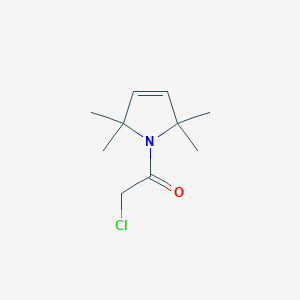
![7-isocyanatobenzo[a]anthracene](/img/structure/B13937345.png)
